![molecular formula C12H11N5S B2441641 7-(Benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin CAS No. 1058238-61-1](/img/structure/B2441641.png)

7-(Benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

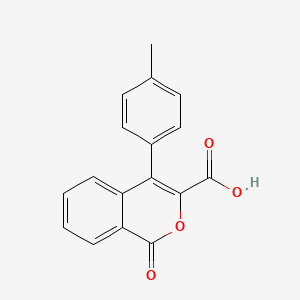

7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a benzylthio group at the 7-position and a methyl group at the 3-position. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against gastric and breast cancer cells

Pharmaceutical Chemistry: It is being explored as a potential inhibitor of specific enzymes, such as ubiquitin-specific peptidase 28 (USP28), which is associated with various malignancies.

Biological Studies: The compound is used in studies involving molecular docking and quantitative structure-activity relationship (QSAR) analysis to predict its biological activity.

Wirkmechanismus

Target of Action

The primary target of the compound 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, effectively eliminating cancerous cells .

Result of Action

The compound exhibits potent cytotoxic activities against various cell lines . It has been shown to significantly inhibit the growth of these cell lines, demonstrating its potential as an effective anticancer agent . The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cells .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine are largely attributed to its structural resemblance to the nucleotide base pair of DNA and RNA . This allows it to interact with various enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been shown to exhibit potent cytotoxic activities against various cancer cell lines . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit the growth of cancer cells by inhibiting protein kinases .

Molecular Mechanism

The molecular mechanism of action of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

Introduction of Benzylthio Group: The benzylthio group is introduced at the 7-position using benzylthiol and suitable reagents under controlled conditions.

Methylation: The final step involves the methylation of the 3-position to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole and pyrimidine ring system, known for its enzyme inhibitory properties.

Uniqueness

7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research. Its ability to inhibit USP28 and induce cell cycle arrest sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

7-benzylsulfanyl-3-methyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c1-17-11-10(15-16-17)12(14-8-13-11)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGUWVAZHDKKSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate](/img/structure/B2441561.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate](/img/structure/B2441565.png)

![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2441566.png)

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B2441568.png)

![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2441569.png)

![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2441572.png)

![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2441573.png)

![1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2441577.png)